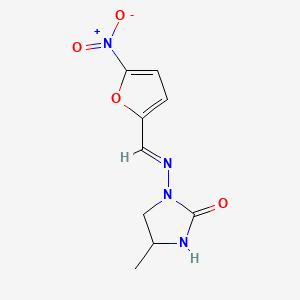
Nifurimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nifurimide is a 5-nitrofuran derivative known for its antibacterial properties. It has been primarily used to control Salmonella choleraesuis in swine . The compound’s molecular formula is C₉H₁₀N₄O₄, and it has a molecular weight of 238.2 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nifurimide typically involves the nitration of furan derivatives followed by subsequent reactions to introduce the imide group. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of nitrating agents and controlled reaction environments to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration processes, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Nifurimide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form various compounds.
Substitution: The furan ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the nitrofuran ring.
Reduction Products: Amine derivatives and other reduced forms.
Substitution Products: Modified furan derivatives with different substituents.
Aplicaciones Científicas De Investigación
Nifurimide has been extensively studied for its antibacterial properties. It has applications in:
Chemistry: Used as a model compound in studying nitrofuran chemistry and reactions.
Biology: Investigated for its effects on bacterial growth and metabolism.
Medicine: Explored for potential therapeutic uses, particularly in treating bacterial infections.
Industry: Used in veterinary medicine to control bacterial infections in livestock.
Mecanismo De Acción
Nifurimide exerts its antibacterial effects through the red-ox biotransformation of its nitrofuran moiety. This transformation generates reactive intermediates that can damage bacterial DNA and other cellular components, leading to bacterial cell death . The compound targets bacterial enzymes involved in red-ox reactions, disrupting their normal function and inhibiting bacterial growth.
Comparación Con Compuestos Similares
Nifurtimox: Another nitrofuran derivative used to treat Chagas disease.
Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections. It has a similar antibacterial mechanism but different pharmacokinetic properties.
Uniqueness of Nifurimide: this compound’s primary use in veterinary medicine to control Salmonella choleraesuis in swine sets it apart from other nitrofuran derivatives. Its specific application and effectiveness in this area highlight its unique properties and utility .
Propiedades
Número CAS |
21638-36-8 |
|---|---|
Fórmula molecular |
C9H10N4O4 |
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
4-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidin-2-one |
InChI |
InChI=1S/C9H10N4O4/c1-6-5-12(9(14)11-6)10-4-7-2-3-8(17-7)13(15)16/h2-4,6H,5H2,1H3,(H,11,14)/b10-4+ |
Clave InChI |
BJUPUKIYTMVLCW-ONNFQVAWSA-N |
SMILES |
CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES isomérico |
CC1CN(C(=O)N1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |
| 21638-36-8 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Bromo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one](/img/structure/B1639655.png)



![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1639677.png)




![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1639695.png)
